Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a pyridine ring, which is a basic aromatic ring with a nitrogen atom . Pyridine derivatives have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, related compounds are often synthesized through multicomponent reactions, starting from a β-ketoester, an aldehyde, and ammonia .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine nucleus, along with one or more heterocycles, and a simple hydrocarbon linker or grafted with organic groups .Scientific Research Applications
Synthesis and Functionalization
Research on ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and related compounds has led to advancements in synthetic chemistry, particularly in the development of functionalized heterocyclic compounds. One study detailed the phosphine-catalyzed [4 + 2] annulation for synthesizing tetrahydropyridines, showcasing the method's efficiency and regioselectivity in producing highly functionalized compounds (Zhu, Lan, & Kwon, 2003). This process highlights the potential for creating diverse molecular architectures through strategic catalytic reactions.
Heterocyclic Chemistry Innovations
Further contributions to heterocyclic chemistry include the synthesis of novel pyrido and thieno pyrimidines, offering new pathways to access these biologically relevant scaffolds (Bakhite, Al‐Sehemi, & Yamada, 2005). Such advancements are crucial for medicinal chemistry, where the manipulation of heterocyclic frameworks can lead to the discovery of new therapeutic agents.
Photophysical Properties
In the realm of material science, the synthesis and investigation of thieno[2,3-b]pyridine derivatives have been explored for their photophysical properties, indicating potential applications in optoelectronics and fluorescence imaging (Ershov et al., 2019). The detailed study of spectral-fluorescent properties and their structural correlations opens up avenues for designing novel fluorescent markers and materials with specific optical characteristics.
Structural Characterization and Analysis
Research also encompasses the synthesis and structural analysis of substituted thieno[2,3-c]pyridine derivatives, including X-ray and DFT analyses to understand the molecular conformation and intramolecular interactions in detail (Çolak et al., 2021). Such investigations provide insights into the relationship between structure and reactivity or properties, which is fundamental in the development of new compounds with desired functionalities.
Antioxidant Activity
On the biological front, the exploration of selenolo[2,3-b]pyridine derivatives for their antioxidant activity showcases the therapeutic potential of structurally related compounds (Zaki et al., 2017). Identifying compounds with significant antioxidant properties is vital for developing new treatments for diseases associated with oxidative stress.
properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-4-27-15-8-6-14(7-9-15)19(25)22-20-18(21(26)28-5-2)16-10-11-23(13(3)24)12-17(16)29-20/h6-9H,4-5,10-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYWWQUEBGONFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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